molecular formula C19H18N2O4 B2971868 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide CAS No. 2034464-40-7

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide

カタログ番号 B2971868
CAS番号: 2034464-40-7
分子量: 338.363
InChIキー: BNFWOCAMWJZBGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such compounds often involves multi-step procedures . The structures of the synthesized compounds are usually characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .

作用機序

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide 11-7082 inhibits NF-κB activity by blocking the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. IκBα is phosphorylated by IκB kinase (IKK), leading to its ubiquitination and degradation by the proteasome. This compound 11-7082 inhibits the activity of IKK by covalently modifying a cysteine residue in its active site, leading to the inhibition of IκBα phosphorylation and degradation, and the accumulation of IκBα in the cytoplasm. As a result, NF-κB is sequestered in the cytoplasm and prevented from translocating to the nucleus and activating its target genes.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, this compound 11-7082 has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. This compound 11-7082 has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), in various cell types, including macrophages, endothelial cells, and cancer cells.
In vivo, this compound 11-7082 has been shown to inhibit tumor growth and metastasis in various animal models of cancer, including breast cancer, prostate cancer, and colon cancer. This compound 11-7082 has also been shown to ameliorate the symptoms of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis, in animal models.

実験室実験の利点と制限

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide 11-7082 has several advantages and limitations for lab experiments. One of the advantages is its specificity for NF-κB inhibition, which allows for the selective inhibition of NF-κB activity without affecting other signaling pathways. Another advantage is its ability to inhibit both the canonical and non-canonical NF-κB pathways, which allows for the inhibition of NF-κB activity in various cell types and contexts. However, one of the limitations is its covalent modification of IKK, which can lead to off-target effects and toxicity. Another limitation is its instability in aqueous solutions, which requires careful handling and storage.

将来の方向性

For the development of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide 11-7082 include the optimization of its chemical structure, the development of prodrugs and targeted delivery systems, and the identification of novel targets and combination therapies.

合成法

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide 11-7082 can be synthesized through a multistep process involving the condensation of 4-methylbiphenyl-4-carboxylic acid with 2,4-dioxooxazolidine-3-ethylamine, followed by cyclization and deprotection steps. The final product is obtained through purification and recrystallization processes. The yield of the synthesis is approximately 50%.

科学的研究の応用

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide 11-7082 has been extensively used in scientific research as an inhibitor of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Aberrant activation of NF-κB has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound 11-7082 has been shown to inhibit NF-κB activation by blocking the phosphorylation and degradation of its inhibitor, IκBα, leading to the accumulation of IκBα and the inhibition of NF-κB nuclear translocation and DNA binding.

特性

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-13-2-4-14(5-3-13)15-6-8-16(9-7-15)18(23)20-10-11-21-17(22)12-25-19(21)24/h2-9H,10-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFWOCAMWJZBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。